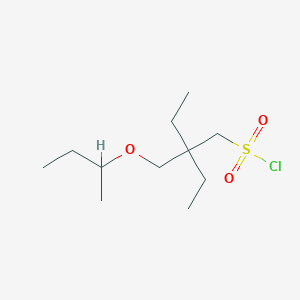

2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride

Description

2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is a branched sulfonyl chloride derivative characterized by a sec-butoxymethyl group and an ethyl substituent on a butane backbone. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized compounds. The structural complexity of this compound, including its branched ether and sulfonyl moieties, imparts unique reactivity and physicochemical properties.

Properties

Molecular Formula |

C11H23ClO3S |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

2-(butan-2-yloxymethyl)-2-ethylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-5-10(4)15-8-11(6-2,7-3)9-16(12,13)14/h10H,5-9H2,1-4H3 |

InChI Key |

ZFHXDJHUSANBPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCC(CC)(CC)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis

- The precursor sulfonic acid or sulfonate is synthesized by sulfonation of the corresponding alcohol or alkyl substrate.

- For example, the sec-butoxymethyl substituent can be introduced via alkylation or etherification reactions on a suitable alkyl sulfonate backbone.

- The ethylbutane skeleton is maintained throughout the synthesis to ensure correct substitution pattern.

Chlorination Step

- The sulfonic acid precursor is reacted with thionyl chloride (SOCl2) , which is the preferred chlorinating agent due to its efficiency and cleaner reaction profile.

- The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis of the sulfonyl chloride product.

- Temperature control is critical: typically the reaction is performed at low temperatures (e.g., -40 °C to 0 °C) to minimize side reactions and decomposition.

- Freshly distilled or newly purchased thionyl chloride is recommended for optimal yields, as aged or impure SOCl2 can reduce reaction efficiency.

Optimization Parameters

- Reaction time: Typically ranges from 30 minutes to 1 hour depending on scale and temperature.

- Temperature profile: Starting at low temperature (-40 °C) then gradually warming to room temperature improves yield and purity.

- Use of dry solvents such as dichloromethane (CH2Cl2) or toluene as reaction medium.

- Post-reaction workup involves quenching excess chlorinating agent with sodium thiosulfate (Na2S2O3), washing with saturated sodium bicarbonate (NaHCO3) and brine, drying over magnesium sulfate (MgSO4), and concentration at low temperature to avoid decomposition.

Representative Experimental Data and Reaction Conditions

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonic acid formation | Sulfonation of alkyl precursor | 0 °C to RT | 1-2 hours | - | Precursor for chlorination |

| Chlorination with SOCl2 | SOCl2 (freshly distilled), inert atmosphere | -40 °C to RT | 30-60 minutes | 60-86 | Low temp prevents decomposition |

| Workup | Quench with Na2S2O3, wash with NaHCO3, brine | 0 °C | 10-30 minutes | - | Removal of excess reagents |

| Purification | Recrystallization in dry diethyl ether | -78 °C | 1.5-2 hours | - | Ensures high purity |

| Storage | Argon atmosphere, -20 °C | - | - | - | Prevents hydrolysis |

Key Considerations and Troubleshooting

- Thionyl chloride quality: Use freshly distilled or newly purchased SOCl2 to avoid low yields and impurities.

- Inert atmosphere: Essential to prevent oxidation back to sulfonic acid or hydrolysis.

- Temperature control: Crucial for controlling reaction rate and minimizing side products.

- Solvent choice: Dry, aprotic solvents like CH2Cl2 or toluene are preferred.

- Handling: Sulfonyl chlorides are moisture sensitive and should be handled under dry conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The sulfonyl chloride can be reduced to the corresponding sulfonic acid or sulfinic acid using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation: Although less common, the sulfonyl chloride can undergo oxidation to form sulfonic anhydrides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfinic Acids: Formed by partial reduction.

Scientific Research Applications

2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Bioconjugation: Employed in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.

Material Science: Utilized in the preparation of sulfonated polymers and resins for use in ion exchange and catalysis.

Mechanism of Action

The reactivity of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. The chlorine atom is a good leaving group, making the sulfonyl chloride susceptible to nucleophilic attack. The mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

- Sulfonyl chloride group : A reactive site for nucleophilic substitution.

- Branched alkyl-ether chain : The sec-butoxymethyl group introduces steric bulk and influences solubility.

- Ethyl substituent : Enhances hydrophobicity compared to linear analogs.

Table 1: Comparison of Molecular Properties

Physicochemical Properties

- Steric Effects : The branched sec-butoxymethyl group in the target compound likely reduces reaction rates in nucleophilic substitutions compared to linear analogs like 2-methylpropane-1-sulfonyl chloride .

- Thermal Stability : Ether-containing sulfonyl chlorides generally exhibit moderate thermal stability, but bulky substituents (e.g., sec-butoxymethyl) may enhance decomposition resistance compared to cyclobutyl derivatives .

Research Findings and Industrial Relevance

- Biomass Valorization: The sec-butoxymethyl group is prevalent in furanic ethers like 5-(sec-butoxymethyl)furfural, which are intermediates in biofuel production.

- Pharmaceutical Applications : Sulfonyl chlorides with bulky substituents are used in drug synthesis to modulate bioavailability. The target compound’s steric profile may favor selective sulfonylation reactions in complex matrices.

Biological Activity

2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. Sulfonamides, a broader class of compounds that includes sulfonyl chlorides, are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of the corresponding alcohol with thionyl chloride or oxalyl chloride. The resulting sulfonyl chloride can be further characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Sulfonamides exert their biological effects primarily through inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate and subsequently impairs nucleic acid synthesis, resulting in bacterial cell death. The selectivity of sulfonamides for bacterial cells over human cells is due to the absence of DHPS in human metabolism, making these compounds effective antimicrobial agents.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride, demonstrate significant antimicrobial activity against various strains of bacteria and fungi. A comparative study showed that several synthesized sulfonamide derivatives exhibited moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria when tested using disc diffusion methods. The results are summarized in Table 1.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride | Staphylococcus aureus | 15 |

| 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride | Escherichia coli | 12 |

| Standard (Streptomycin) | Staphylococcus aureus | 20 |

| Standard (Streptomycin) | Escherichia coli | 18 |

Antifungal Activity

In addition to antibacterial properties, sulfonamide derivatives have shown antifungal activity. In vitro studies comparing the efficacy of these compounds against fungal strains indicated that they exhibit varying degrees of effectiveness when compared to established antifungal agents like Nystatin.

Case Studies

A notable case study involved the evaluation of a series of sulfonamide derivatives, including 2-(Sec-butoxymethyl)-2-ethylbutane-1-sulfonyl chloride, against multidrug-resistant bacterial strains. The results demonstrated that certain derivatives had enhanced binding affinity to DHPS compared to traditional sulfonamides, indicating potential for development as new therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between synthesized compounds and bacterial DHPS. These studies revealed that some derivatives exhibited strong binding affinities, suggesting their potential as effective inhibitors against resistant bacterial strains.

Q & A

Q. How do steric and electronic effects influence the compound’s performance in multi-step syntheses?

- Methodological Answer : The sec-butoxymethyl group’s steric bulk slows reaction kinetics but enhances selectivity in crowded environments (e.g., peptide coupling). Electronic effects from the ethyl group stabilize the sulfonyl chloride via hyperconjugation, reducing premature hydrolysis. Comparative studies with 2-(2-Chloro-6-fluorophenyl)ethane-1-sulfonyl chloride highlight trade-offs between reactivity and stability in multi-step sequences .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.